3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

描述

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: is an organic compound known for its sweet aroma. It is a derivative of vanillin, containing a hydroxy group and a propionyl group. The chemical formula for this compound is C10H12O4 , and it has a molecular weight of 196.2 g/mol . This compound is soluble in ethanol and ether solvents and has a melting point of 109-110°C .

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone can be synthesized through chemical synthesis. One common method involves the reaction between p-hydroxybenzaldehyde and acrylic acid . The reaction typically occurs under acidic conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced as an analytical standard or for research purposes .

化学反应分析

Types of Reactions: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vanilloyl acetic acid through intermediate steps involving vanilloyl acetaldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can undergo substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Vanilloyl acetic acid.

Reduction: Corresponding alcohols.

Substitution: Derivatives with substituted functional groups.

科学研究应用

Antioxidant Activity

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone exhibits significant antioxidant properties. In studies utilizing DPPH and ABTS assays, it demonstrated effective free radical scavenging capabilities. The IC50 value for DPPH radical scavenging was reported at approximately 28.08 µM TE/g, indicating its potential for use in formulations aimed at reducing oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a variety of pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Minimum inhibitory concentration (MIC) values against specific bacterial strains have been reported as favorable, suggesting potential therapeutic applications .

Anticancer Properties

In vitro studies have revealed that this compound can inhibit cell proliferation in several cancer cell lines by inducing apoptosis. Mechanistic investigations suggest that the compound may modulate key signaling pathways involved in cell survival and death, further supporting its potential as an anticancer agent .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | IC50 = 28.08 µM TE/g (DPPH assay) | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant efficacy of various phenolic compounds including Propiosyringone. The findings indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its use in nutraceutical formulations aimed at combating oxidative damage.

Case Study 2: Antimicrobial Testing

A research article in Phytotherapy Research assessed the antimicrobial properties of several natural compounds including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable antibacterial activity with MIC values comparable to conventional antibiotics.

Case Study 3: Cancer Cell Line Studies

A study published in Cancer Letters explored the anticancer effects of Propiosyringone on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

作用机制

The mechanism of action of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets. In biological systems, it is oxidized to vanilloyl acetic acid through intermediate steps involving vanilloyl acetaldehyde. The enzymes involved in this pathway include oxidoreductases and aldehyde dehydrogenases . The compound also exhibits inhibitory effects on enzymes like tyrosinase, which is involved in melanin synthesis .

相似化合物的比较

beta-Hydroxypropiosyringone: Similar in structure but contains additional methoxy groups.

Vanillin: The parent compound, lacking the hydroxy and propionyl groups.

p-Hydroxybenzaldehyde: A precursor in the synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its sweet aroma and solubility in organic solvents make it valuable in the fragrance and flavoring industry .

生物活性

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

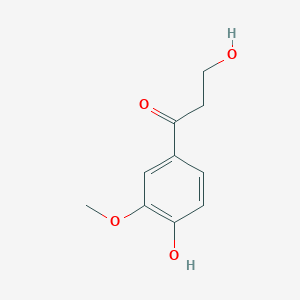

The chemical structure of this compound can be represented as follows:

This compound is a derivative of chalcone, known for its broad spectrum of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC values ranged from 1–2 µg/mL.

- Escherichia coli : MIC values were reported between 2–8 µg/mL.

The hydrophobic nature of the compound contributes to its ability to disrupt bacterial cell membranes, leading to cell death .

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans . The mechanism appears to involve the disruption of fungal cell wall integrity and inhibition of hyphal growth .

3. Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulates pathways associated with inflammation such as NF-κB signaling. This suggests potential applications in treating inflammatory diseases .

4. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells. The underlying mechanisms include the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobicity allows it to integrate into lipid membranes, leading to depolarization and increased permeability.

- Cytokine Modulation : It can inhibit signaling pathways that lead to inflammation and immune responses.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

属性

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPMSUBVRGTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176366 | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-18-1 | |

| Record name | β-Hydroxypropiovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of β-Hydroxypropiovanillone in bacterial lignin degradation?

A1: Research suggests that β-Hydroxypropiovanillone is a key intermediate in the bacterial catabolism of lignin, a complex aromatic polymer found in plant cell walls. Studies on Pseudomonas acidovorans D3, a bacterium capable of utilizing lignin model compounds as sole carbon and energy sources, revealed the presence of β-Hydroxypropiovanillone in cultures grown on these compounds []. Specifically, it appears to be formed during the degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and its 4-hydroxy analogue. The bacterium further metabolizes β-Hydroxypropiovanillone to acetovanillone, ultimately leading to the formation of veratric acid [].

Q2: In what plant species has β-Hydroxypropiovanillone been identified?

A2: β-Hydroxypropiovanillone has been isolated from several plant species, indicating its presence in various botanical families. Recent studies have reported its isolation from the stem bark of Trewia nudiflora [], the roots of Dendropanax chevalieri [], and the aerial parts of Saussurea deltoidea []. These findings suggest that β-Hydroxypropiovanillone might play diverse roles in plant physiology and defense mechanisms.

Q3: What are the potential applications of research on β-Hydroxypropiovanillone and related lignin degradation pathways?

A3: Understanding the metabolic pathways involved in lignin degradation by microorganisms like Pseudomonas acidovorans D3 has significant implications for various biotechnological applications. For instance, it can contribute to developing efficient bioconversion processes for lignin, a major component of lignocellulosic biomass, into valuable biofuels and bioproducts. Additionally, elucidating the enzymes involved in these pathways could lead to novel biocatalysts for the sustainable production of aromatic compounds with industrial applications [].

Q4: Are there any analytical methods available for detecting and quantifying β-Hydroxypropiovanillone in plant extracts or bacterial cultures?

A4: While specific details regarding validated analytical methods for β-Hydroxypropiovanillone quantification are not extensively described in the provided research, several studies utilize a combination of techniques for its isolation and identification. These include:

- Chromatographic techniques: Silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase HPLC are commonly employed for separating β-Hydroxypropiovanillone from other compounds in complex mixtures [, , , ].

- Spectroscopic analyses: Structure elucidation of β-Hydroxypropiovanillone relies heavily on spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming its identity [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。